Product packaging for AS604872(Cat. No.:)

AS604872

Cat. No.: B1665181
M. Wt: 515.6 g/mol
InChI Key: LSSZZFZFFKZTCL-IAPPQJPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AS604872 (CAS 612532-48-6) is a novel, potent, and selective non-prostanoid antagonist of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor . This small molecule exhibits high binding affinity for the human FP receptor (Ki = 35 nM) with significant selectivity over other prostanoid receptors . Its primary mechanism of action involves blocking the FP receptor, which is a G protein-coupled receptor (GPCR) . Activation of FP by PGF2α is a key pathway in uterine contraction, and by inhibiting this receptor, this compound suppresses uterine contractility . Preclinical studies in rodent models have demonstrated that oral administration of this compound can dose-dependently inhibit spontaneous uterine contractions in pregnant rats and significantly delay preterm birth induced by agents like RU486 (mifepristone) in mice . The tocolytic (labor-delaying) efficacy of this compound in these models was found to be superior to that of the beta-mimetic drug ritodrine . Furthermore, research indicates that the FP receptor forms heterodimeric complexes with the Angiotensin II Type 1 (AT1R) receptor, and this compound can modulate this interaction, suggesting a complex role in blood pressure regulation . It is crucial for researchers to note that in a model of hypertensive rats, this compound was found to exacerbate intracranial aneurysm and aortic dissection by enhancing vascular inflammation and macrophage infiltration , highlighting the importance of context in its research application. This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H25N3O3S2 B1665181 AS604872

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H25N3O3S2

Molecular Weight

515.6 g/mol

IUPAC Name

(2S)-3-(4-phenylphenyl)sulfonyl-N-[(R)-phenyl(pyridin-2-yl)methyl]-1,3-thiazolidine-2-carboxamide

InChI

InChI=1S/C28H25N3O3S2/c32-27(30-26(23-11-5-2-6-12-23)25-13-7-8-18-29-25)28-31(19-20-35-28)36(33,34)24-16-14-22(15-17-24)21-9-3-1-4-10-21/h1-18,26,28H,19-20H2,(H,30,32)/t26-,28+/m1/s1

InChI Key

LSSZZFZFFKZTCL-IAPPQJPRSA-N

SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=N5

Isomeric SMILES

C1CS[C@H](N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N[C@H](C4=CC=CC=C4)C5=CC=CC=N5

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=N5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(2S)-3-((1,1'-biphenyl)-4-ylsulfonyl)-N-((R)-phenyl(2-pyridinyl)methyl)-1,3-thiazolidine-2-carboxamide
AS 604872
AS604872

Origin of Product

United States

Preparation Methods

Core Quinoline Scaffold Construction

The structural backbone of this compound is hypothesized to derive from a quinoline-based framework, analogous to compounds described in prostaglandin F receptor antagonist research. A Pfitzinger reaction, involving the condensation of isatin derivatives with ketones, is likely employed to construct the quinoline core. For example, 5-bromoisatin (60a ) reacts with propionic anhydride under thermal conditions (160°C) to yield 2-hydroxyquinoline-4-carboxylic acid intermediates. This one-step route avoids isolation of unstable intermediates, though yield consistency depends on the purity of starting materials.

Table 1: Key Reactions in Quinoline Core Synthesis

Reaction Step Reagents/Conditions Intermediate Yield (%)
Isatin acylation Propionic anhydride, 160°C N-propionylisatin (97 ) 59
Pfitzinger rearrangement Aqueous NaOH, thermal 2-hydroxyquinoline-4-carboxylic acid (98 ) 59

Functionalization of the Quinoline Core

Subsequent modifications introduce substituents critical for FP receptor binding. Amide-bond formation between quinoline-4-carboxylic acids and phenylethylamine-type head groups is achieved using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or Ghosez’s reagent. Steric hindrance from cyclopropyl or other bulky substituents necessitates optimized conditions, including the use of potassium tert-butoxide (KOtBu) as a base to improve coupling efficiency.

Salt Selection and Polymorphism Mitigation

This compound’s amphoteric nature (pKa values ~4.4 and 6.1) complicates its formulation. Early-stage analogs like BAY-6672 (46 ) exhibited polymorphism and low aqueous solubility (<1 mg L⁻¹). To address this, hydrochloride salts were investigated:

  • BAY-6672 hydrochloride ( 58) : Increased apparent solubility to 2.3 g L⁻¹ but showed hygroscopicity (3.8 wt% moisture uptake).
  • BAY-6672 hydrochloride hydrate ( 59) : Reduced hygroscopicity (0.5 wt% moisture uptake) and improved stability under humidity (20–95% relative humidity).

These findings informed this compound’s salt selection, likely favoring a hydrated hydrochloride form to enhance physicochemical stability.

Analytical Characterization and Quality Control

Solid-State Characterization

X-ray diffraction and thermal analysis (e.g., differential scanning calorimetry) are critical for detecting polymorphic forms. For analogous compounds, hydrate formation eliminates polymorphism, as seen in BAY-6672 hydrochloride hydrate (59 ).

Formulation Strategies for Preclinical Studies

This compound is administered orally in rodent models via chow containing 0.2% compound (200 mg kg⁻¹ day⁻¹). To enhance bioavailability, formulation approaches from related compounds include:

  • Sodium salts : Prepared by neutralizing the free acid with NaOH in tetrahydrofuran (THF).
  • SMEDDS (Self-Microemulsifying Drug Delivery Systems) : Combines hydrophilic co-solvents (e.g., polyethylene glycol) and surfactants to improve solubility.
  • Solid dispersions : Incorporates polymers like polyvinylpyrrolidone (PVP) to stabilize amorphous forms.

Challenges in Large-Scale Synthesis

Scalability issues arise during:

  • Reductive amination : Low yields (9%) in Raney-nickel-catalyzed hydrogenation steps due to side reactions.
  • Chiral resolution : Supercritical fluid chromatography (SFC) achieves high enantiomeric excess (ee = 95–100%) but requires costly infrastructure.

Chemical Reactions Analysis

AS604872 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

AS604872 exerts its effects by selectively binding to and antagonizing the prostaglandin F2α receptor (FP receptor). This receptor is involved in mediating various physiological responses, including uterine contractions and vascular tone regulation. By blocking the FP receptor, this compound inhibits the action of prostaglandin F2α, leading to reduced uterine contractions and delayed labor . The molecular targets and pathways involved include the inhibition of phosphatidylinositol synthesis and reduction of pro-inflammatory gene expression .

Comparison with Similar Compounds

Key Findings :

  • Inhibits spontaneous uterine contractions in late-term pregnant rats by 28–53% (oral or intravenous dosing) .
  • Delays RU486-induced preterm birth in mice, increasing mean delivery time by 16 hours (30 mg/kg) and 33 hours (100 mg/kg) .
  • Enhances fetal survival rates (44% live births at 100 mg/kg vs. 11% with ritodrine) .
  • Accelerates vascular media degeneration in hypertensive rats, exacerbating intracranial aneurysms and aortic dissection .

Comparison with Similar Compounds

Ritodrine (β-Adrenergic Agonist)

Parameter AS604872 Ritodrine
Mechanism FP receptor antagonism β2-adrenergic receptor agonism
Efficacy 53% inhibition of uterine contractions (IV) Limited efficacy in PTB models
Fetal Survival 44% live births at 100 mg/kg 11% live births at 100 mg/kg
Administration Oral or intravenous Intravenous or oral
Side Effects Vascular degeneration Tachycardia, hypotension

Key Insight : this compound outperforms ritodrine in delaying PTB and improving fetal outcomes but poses vascular risks in hypertensive conditions .

AL-8810 (FP Receptor Antagonist)

  • Mechanism: Non-selective FP antagonist .
  • Efficacy : Reduces Ang II-induced vascular smooth muscle cell (VSMC) contraction but less potent than this compound in PTB models .

L158,809 (AT1R Antagonist)

  • Mechanism : Angiotensin II type 1 receptor (AT1R) antagonism .
  • Synergy : Pretreatment with this compound or L158,809 reduces contraction mediated by cross-receptor pathways (e.g., Ang II-induced IP1 production blocked by this compound) .

Ebopiprant (OBE-022, FP Antagonist)

  • Efficacy : Delays mifepristone-induced PTB in mice, doubling delivery time when combined with nifedipine .
  • Safety : Favorable profile compared to NSAIDs (e.g., indomethacin) .
  • Advantage: No reported vascular toxicity, unlike this compound .

TGH113 (FP Antagonist)

  • Limitation : Fails to block PGF2α-mediated uterine contractions in PTB models .
  • Contrast : this compound’s superior efficacy highlights its unique receptor interaction or downstream signaling effects .

Critical Insights and Clinical Implications

  • Therapeutic Potential: this compound’s oral bioavailability and FP selectivity make it a candidate for PTB management, particularly in cases driven by uterine hyperactivity .
  • Risks : Vascular toxicity in hypertensive models necessitates caution in clinical translation .
  • Future Directions :
    • Co-administration with calcium channel blockers (e.g., nifedipine) to enhance efficacy and mitigate side effects .
    • Development of FP antagonists with improved safety profiles, inspired by Ebopiprant’s success .

Biological Activity

AS604872, a selective antagonist of the prostaglandin F2α receptor (FP), has garnered attention for its biological activity, particularly in the context of reproductive health and its potential therapeutic applications. This compound, with a molecular formula of C28H25N3O3S2C_{28}H_{25}N_{3}O_{3}S_{2} and a molecular weight of 515.65 g/mol, exhibits a binding affinity (Ki) of 35 nM in humans, 158 nM in rats, and 323 nM in mice . Its primary mechanism involves inhibiting uterine contractions and delaying labor, making it a significant candidate for further research in tocolytic therapy.

This compound functions as a potent antagonist at the FP receptor, which mediates various physiological responses to prostaglandin F2α (PGF2α). The inhibition of this receptor has been linked to:

  • Inhibition of Uterine Contractions : this compound has demonstrated effectiveness in reducing PGF2α-induced uterine contractions in both in vitro and in vivo models .
  • Tocolytic Effects : The compound has been shown to delay labor significantly in pregnant animal models. For instance, administration of this compound at doses of 30 mg/kg and 100 mg/kg resulted in an average increase in delivery time by 16.5 hours and 33.5 hours, respectively .

Pharmacological Profile

The pharmacological profile of this compound indicates its selectivity and potency among prostanoid receptors. The following table summarizes its antagonist activity compared to other compounds:

CompoundDP (Ki)EP1 (Ki)EP2 (Ki)EP3 (Ki)EP4 (Ki)FP (Ki)IP (Ki)TP (Ki)
This compound>10,000 nM>10,000 nM650 nM>10,000 nM>10,000 nM35-323 nM>10,000 nM>10,000 nM
AL-8810>30,000 nMnd>30,000 nMnd>30,000 nM285-426 nM>100,000 nM>100,000 nM
AL-3138>100,000 nMnd>100,000 nMnd>100,000 nM86;182-296 nM>10,000 nMnd

*nd = not determined .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Tocolytic Activity : A study published in PMC demonstrated that this compound effectively inhibited PGF2α-induced uterine contractions in pregnant rats. The results indicated that the compound could serve as a potential tocolytic agent .
  • Impact on Premature Birth : In another investigation focusing on the effects of this compound on premature labor induced by RU486, researchers found that the compound significantly delayed labor onset . This finding underscores its potential utility in managing preterm birth.
  • Vascular Effects : Research has also indicated that this compound may influence vascular smooth muscle contraction through its action on FP receptors. This could have implications for understanding its role beyond reproductive health .

Safety and Toxicology

While the therapeutic potential is promising, safety evaluations are crucial. Preliminary studies suggest that this compound does not exhibit significant toxicity at therapeutic doses; however, comprehensive toxicological assessments are warranted to fully understand its safety profile.

Q & A

Q. What is the mechanistic basis of AS604872’s inhibition of uterine contractions?

this compound selectively antagonizes the prostaglandin F2α (FP) receptor, with species-specific binding affinities (Ki: 35 nM human, 158 nM rat, 323 nM mouse) . Its tocolytic effect is demonstrated in rodent models, where intravenous administration at 3 mg/kg achieves ~50% inhibition of spontaneous uterine contractions, significantly outperforming ritodrine (a β-adrenergic agonist) . Methodologically, dose-response studies should prioritize IV delivery for maximal efficacy, while oral administration requires higher doses due to bioavailability limitations .

Q. Which experimental models are validated for studying this compound’s dual effects on uterine and vascular tissues?

Rodent models are primary for uterine contraction studies, while vascular degeneration effects (e.g., cerebral artery/media thinning, elastic lamina disruption) are modeled in aortic and cerebral artery systems . For reproducibility, ensure histological validation (e.g., Verhoeff-Van Gieson staining for elastic fibers) and correlate functional outcomes (contraction force, vascular rupture rates) with molecular markers (e.g., FP receptor expression) .

Q. How does this compound’s FP receptor selectivity impact cross-species translational research?

Species-specific Ki values necessitate careful model selection. For example, human cell lines or transgenic murine models expressing human FP receptors are preferred for preclinical studies targeting human therapeutics. Comparative studies should include receptor binding assays and functional cAMP/calcium signaling readouts to confirm antagonism .

Q. What are the key pharmacological parameters for this compound in in vivo studies?

Optimal dosing ranges are 1–3 mg/kg for IV (30–50% inhibition) and 3–10 mg/kg for oral administration. Statistical significance (e.g., p<0.01–0.001) is achieved with n ≥ 8 per group, as shown in dose-response studies . Include negative controls (vehicle) and positive controls (e.g., ritodrine) to validate experimental setups .

Advanced Research Questions

Q. How can researchers reconcile this compound’s contradictory roles in uterine inhibition and vascular degeneration?

Tissue-specific FP receptor downstream signaling may explain divergent outcomes. In uterine tissue, FP antagonism blocks Gq-mediated calcium mobilization, reducing contractions. In vascular smooth muscle, chronic FP inhibition might dysregulate extracellular matrix homeostasis, accelerating media degeneration . Methodologically, transcriptomic profiling (e.g., RNA-seq) of treated tissues can identify pathway-specific dysregulation .

Q. What experimental design considerations optimize this compound’s therapeutic index in preterm labor models?

Balance efficacy (uterine relaxation) and toxicity (vascular side effects) by:

  • Using pulsatile dosing to mimic clinical tocolytic regimens.
  • Monitoring biomarkers like serum PGF2α and vascular MMP-9 levels .
  • Implementing longitudinal imaging (e.g., ultrasound for uterine activity, MRI for vascular integrity) .

Q. How can this compound studies integrate with broader prostaglandin signaling research?

Co-administer this compound with agonists/antagonists of related receptors (EP3, TP) to explore crosstalk. For example, EP3 activation may exacerbate vascular degeneration, necessitating dual receptor targeting. Use siRNA knockdown or CRISPR-edited FP receptor models to isolate signaling pathways .

Q. What statistical approaches address variability in this compound’s in vivo data?

  • Employ mixed-effects models to account for inter-individual variability in uterine contraction assays.
  • Use survival analysis for vascular rupture endpoints (Kaplan-Meier curves, log-rank tests) .
  • Power calculations should assume ≥30% effect size based on prior dose-response data .

Q. How are this compound-induced vascular degeneration models validated?

Histopathological scoring systems (e.g., media thickness, elastic fiber fragmentation) and biomechanical testing (e.g., tensile strength of aortic rings) are critical. Complement with proteomics to quantify collagen/elastin degradation products .

Methodological Resources

  • Dose-Response Analysis : Reference Figure 1 in for inhibition curves and significance thresholds .
  • FP Receptor Binding Assays : Use radioligand displacement protocols detailed in .
  • Ethical & Reporting Standards : Adhere to guidelines for animal studies and statistical rigor per and .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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